molecular formula C11H15NO2 B1431376 4-(Oxan-2-ylmethoxy)pyridine CAS No. 1376224-01-9

4-(Oxan-2-ylmethoxy)pyridine

Cat. No. B1431376
M. Wt: 193.24 g/mol
InChI Key: BIJDPDKLXCHLOC-UHFFFAOYSA-N
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Description

4-(Oxan-2-ylmethoxy)pyridine, also known as oxametacin, is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of arthritis, musculoskeletal pain, and other inflammatory conditions. It has a molecular weight of 193.24 g/mol and its molecular formula is C11H15NO2 .


Synthesis Analysis

4-(Oxan-2-ylmethoxy)pyridine was first synthesized in 1971 by scientists at Boehringer Ingelheim. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The IUPAC name for 4-(Oxan-2-ylmethoxy)pyridine is 4-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine . The InChI code for this compound is 1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2 .


Physical And Chemical Properties Analysis

4-(Oxan-2-ylmethoxy)pyridine is a powder at room temperature . The compound has a molecular weight of 193.24 g/mol and its molecular formula is C11H15NO2 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry
    • Application : The compound “4-(Oxan-2-ylmethoxy)pyridine” is used in the synthesis of biologically active pyridine derivatives .
    • Methods of Application : The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
    • Results : The newly synthesized pyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone .

Safety And Hazards

The safety data sheet for 4-(Oxan-2-ylmethoxy)pyridine indicates that it is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(oxan-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJDPDKLXCHLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxan-2-ylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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